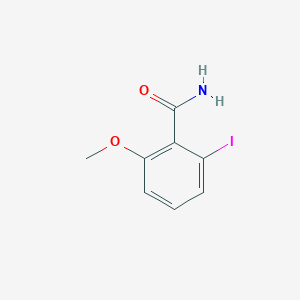

2-Iodo-6-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-6-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxybenzamide typically involves the iodination of 6-methoxybenzamide. One common method is the Sandmeyer reaction, where 6-methoxybenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the ortho position relative to the methoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 6-methoxybenzamide.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 6-methoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxybenzamide involves its ability to interact with biological molecules through covalent bonding. The iodine atom can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

2-Iodo-5-methoxybenzamide: Similar structure but with the methoxy group at the fifth position.

2-Iodo-4-methoxybenzamide: Methoxy group at the fourth position.

2-Iodo-3-methoxybenzamide: Methoxy group at the third position.

Uniqueness: 2-Iodo-6-methoxybenzamide is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different biological activities and chemical properties compared to its isomers .

Biological Activity

2-Iodo-6-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly within medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₈H₈INO₂

- Molecular Weight : 277.06 g/mol

- Structural Features : The compound features an iodine atom at the 2-position and a methoxy group at the 6-position of the benzene ring, which significantly influences its biological activity and reactivity.

Synthesis of this compound

The synthesis typically involves several methods, including:

- Iodination of Methoxybenzoic Acid : The starting material is often methoxybenzoic acid, which undergoes iodination.

- Amidation : The resulting iodinated compound is then reacted with appropriate amines to form the amide.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It functions primarily through the following mechanisms:

- Covalent Bonding : The compound can form covalent bonds with proteins and enzymes essential for tumor growth, thereby inhibiting their activity.

- Cell Cycle Interference : Studies have shown that it can disrupt cellular processes involved in the cell cycle, leading to apoptosis in cancer cells.

Case Studies

-

In Vitro Studies : A study demonstrated that this compound has a notable inhibitory effect on the proliferation of various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value indicating effective concentration levels .

Cell Line IC50 (µM) MCF-7 3.1 HCT 116 4.5 HEK 293 5.3 - Mechanism of Action : The compound's ability to covalently modify target proteins has been linked to its effectiveness in inhibiting tumor growth. This property allows researchers to use it as a tool for studying enzyme mechanisms and protein functions in cancer biology.

Antioxidative Activity

In addition to its anticancer properties, there is evidence suggesting that this compound also exhibits antioxidative activity:

- Free Radical Scavenging : The presence of the methoxy group enhances its ability to donate electrons or hydrogen atoms, stabilizing free radicals and reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antioxidative Activity |

|---|---|---|

| This compound | MCF-7: 3.1 µM | Moderate |

| N-Methyl substituted benzimidazole | MCF-7: 1.2 µM | High |

| Hydroxy-substituted carboxamides | Varies (up to 4.4 µM) | Strong |

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

2-iodo-6-methoxybenzamide |

InChI |

InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

JEMVWHNDWFZHBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.